6-((Naphthalen-1-yloxy)methyl)-4-phenylmorpholin-3-one
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Overview
Description
6-((Naphthalen-1-yloxy)methyl)-4-phenylmorpholin-3-one is an organic compound that features a morpholine ring substituted with a naphthalen-1-yloxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Naphthalen-1-yloxy)methyl)-4-phenylmorpholin-3-one typically involves the following steps:
Formation of the Naphthalen-1-yloxy Intermediate: This step involves the reaction of naphthol with an appropriate alkylating agent to form the naphthalen-1-yloxy group.
Morpholine Ring Formation: The morpholine ring is synthesized through a cyclization reaction involving an appropriate amine and an epoxide or a similar electrophilic compound.
Final Coupling: The naphthalen-1-yloxy intermediate is then coupled with the morpholine ring in the presence of a suitable catalyst and under controlled reaction conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
6-((Naphthalen-1-yloxy)methyl)-4-phenylmorpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
6-((Naphthalen-1-yloxy)methyl)-4-phenylmorpholin-3-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is investigated for its potential use in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-((Naphthalen-1-yloxy)methyl)-4-phenylmorpholin-3-one involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-yloxy Derivatives: Compounds with similar naphthalen-1-yloxy groups but different substituents on the morpholine ring.
Phenylmorpholinone Derivatives: Compounds with similar morpholine rings but different substituents on the phenyl group.
Uniqueness
6-((Naphthalen-1-yloxy)methyl)-4-phenylmorpholin-3-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19NO3 |
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Molecular Weight |
333.4 g/mol |
IUPAC Name |
6-(naphthalen-1-yloxymethyl)-4-phenylmorpholin-3-one |
InChI |
InChI=1S/C21H19NO3/c23-21-15-24-18(13-22(21)17-9-2-1-3-10-17)14-25-20-12-6-8-16-7-4-5-11-19(16)20/h1-12,18H,13-15H2 |
InChI Key |
CZOOJTOJVNOVHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OCC(=O)N1C2=CC=CC=C2)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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